Reactive yellow 35
Description
Significance of Reactive Yellow 35 as a Model Compound in Environmental Chemistry
Reactive dyes, including those with yellow hues, are significant from an environmental perspective due to their widespread use and potential to persist in wastewater from textile industries. Incomplete fixation of these dyes to fabrics during the dyeing process leads to their release into aquatic ecosystems. The complex aromatic structures of reactive dyes, like the double azo structure of this compound, make them resistant to biodegradation. vulcanchem.com This persistence, along with the potential for the formation of toxic and carcinogenic byproducts such as aromatic amines from the cleavage of the azo bond, positions them as important subjects for environmental research. ijcmas.com
While specific research singling out this compound as a model compound is not extensively documented in publicly available literature, its structural characteristics are representative of the broader class of reactive azo dyes. Therefore, studies on similar reactive yellow dyes provide valuable insights into the potential environmental fate and remediation challenges associated with this compound. Research on dyes like Reactive Yellow 145, Reactive Yellow 18, and Reactive Yellow X-RG serves as a proxy for understanding the behavior of this compound in the environment and for developing effective treatment technologies.
Overview of Research Trajectories for Reactive Dye Compounds
Research on reactive dyes is multifaceted, primarily focusing on their environmental impact and the development of effective remediation strategies. A significant area of investigation is the degradation of these dyes through various advanced oxidation processes (AOPs). These methods aim to break down the complex dye molecules into simpler, less harmful substances. Common AOPs studied for reactive dye degradation include:
Photocatalysis: This involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), and a light source (e.g., UV) to generate highly reactive hydroxyl radicals that can oxidize the dye molecules. uobaghdad.edu.iqresearchgate.netacs.org
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to produce hydroxyl radicals. The process can be enhanced with the use of light (photo-Fenton). asianpubs.orgiwaponline.comdergipark.org.tr
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with dye molecules or decompose to form hydroxyl radicals. dergipark.org.trnih.gov
Sonochemical Degradation: This technique utilizes high-frequency ultrasound to induce acoustic cavitation, which can lead to the formation of reactive species and the degradation of dyes.
Gamma Radiation: High-energy gamma rays can be used to generate hydroxyl radicals from water molecules, which then degrade the dye. mdpi.com
Furthermore, there is growing interest in biological treatment methods, including the use of microorganisms and enzymes to decolorize and degrade reactive dyes. ijcmas.com The development of hybrid systems that combine different treatment technologies is also an active area of research to enhance degradation efficiency and achieve complete mineralization of the dyes. iwaponline.com
Rationale for Advanced Investigation into this compound Transformation and Remediation
The rationale for in-depth investigation into the transformation and remediation of this compound, and by extension other reactive azo dyes, is rooted in several key concerns:
Environmental Persistence: The stable and complex structure of reactive dyes makes them resistant to conventional wastewater treatment methods, leading to their accumulation in the environment.
Toxicity of Byproducts: The anaerobic degradation of azo dyes can lead to the formation of aromatic amines, many of which are known or suspected carcinogens. Advanced oxidation processes can also generate various intermediates whose toxicity needs to be assessed. ijcmas.commdpi.com
Water Contamination: The presence of dyes in water bodies is aesthetically displeasing, reduces light penetration, and can affect aquatic life.
Regulatory Compliance: Stricter environmental regulations on the discharge of colored effluents from industries necessitate the development of effective and economically viable treatment technologies.
Due to the limited specific data on this compound, a detailed investigation into its transformation products and the optimization of remediation strategies is warranted. Such research would not only address the environmental concerns associated with this particular dye but also contribute to the broader understanding of how to manage wastewater containing other reactive azo dyes.
Detailed Research Findings on Reactive Dye Remediation
While specific studies on this compound are scarce, research on other reactive yellow dyes provides a solid foundation for understanding potential degradation mechanisms and efficiencies. The following tables summarize findings from studies on various reactive yellow dyes, which can be considered indicative of the type of results that might be expected for this compound under similar conditions.
Table 1: Photocatalytic Degradation of Reactive Yellow Dyes
| Dye | Catalyst/Process | Key Parameters | Degradation Efficiency | Reference |
| Reactive Yellow Dye | TiO₂/UV/H₂O₂ | pH 3-7 | 98.8% color removal | uobaghdad.edu.iqresearchgate.net |
| Reactive Yellow 145 | TiO₂-coated non-woven fibers | Acidic pH (3) | High decolorization rate | |
| Reactive Yellow 160A | TiO₂/UV/H₂O₂ | pH 3, 450 mg/L TiO₂, 0.8 mL H₂O₂ | 90.40% degradation | mdpi.com |
| Reactive Yellow 23 | TiO₂ suspension | - | Colored intermediates formed | sctunisie.org |
Table 2: Degradation of Reactive Yellow Dyes by Fenton and Ozonation Processes
| Dye | Process | Key Parameters | Degradation Efficiency | Reference |
| Reactive Yellow X-RG | O₃/Fenton | pH 3, [H₂O₂]/[Fe²⁺] = 27:1 | 93.1% degradation in 20 min | iwaponline.com |
| Reactive Yellow 145 | Fenton | pH 3 | 91.4% decolorization in 0.5 h | asianpubs.org |
| Reactive Yellow 145 | Photo-Fenton | pH 3 | 97.8% decolorization in 0.5 h | asianpubs.org |
| Reactive Yellow 145 | Ozonation | pH 5, 0.05 g/L.h O₃ dose | 99.07% dye removal in 10 min | dergipark.org.tr |
| Reactive Yellow 84 | Ozonation | 18.5 mg/L O₃ | Almost complete decolorization in 60 min | nih.gov |
Table 3: Degradation of Reactive Yellow Dyes by Other Advanced Methods
| Dye | Process | Key Parameters | Degradation Efficiency | Reference |
| Reactive Yellow 18 | Gamma Radiation/H₂O₂ | 20 kGy dose, 0.6 mL H₂O₂, acidic pH | 99% degradation | mdpi.com |
| Reactive Yellow Dye | Sonochemical Reactor | 130 kHz, 500 W, 120 min | High degradation ratio |
Properties
CAS No. |
12226-59-4 |
|---|---|
Molecular Formula |
CoH4NO4P |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of Reactive Yellow 35 and Its Analogs
Classical Synthetic Pathways for Reactive Dye Compounds
The traditional synthesis of reactive dyes like Reactive Yellow 35 is a multi-step process rooted in fundamental organic chemistry reactions. These pathways are designed to build the chromophoric system and introduce the reactive groups that enable the dye to form covalent bonds with textile fibers. alfa-chemistry.com
Diazotization and Azo Coupling Reactions
The core of this compound's structure is its double azo-group, which is responsible for its characteristic yellow color. worlddyevariety.com The formation of these azo groups is achieved through a two-stage reaction sequence: diazotization and azo coupling. jchemrev.com
In the first stage, a primary aromatic amine, known as the diazo component, is treated with a source of nitrous acid, typically sodium nitrite, under acidic conditions and at low temperatures (around 0°C) to form a diazonium salt. jchemrev.comiipseries.org This reaction is a cornerstone of azo dye synthesis. nih.gov
The subsequent stage, azo coupling, involves the reaction of the unstable diazonium salt with a coupling component. jchemrev.com For this compound, the synthesis involves the diazotization of a product derived from the condensation of 2,4-diaminobenzenesulfonic acid and 2,4,6-trichloro-1,3,5-triazine. This is then coupled with 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. worlddyevariety.comvulcanchem.com The reaction conditions, such as pH (typically between 6.5 and 9), are carefully controlled to ensure the desired coupling reaction occurs. vulcanchem.com
Introduction of Reactive Moieties (e.g., Halotriazine and Vinylsulfone Systems)
Reactive dyes are distinguished by their ability to form covalent bonds with fibers, a property conferred by the incorporation of a reactive moiety. alfa-chemistry.com Two of the most common and historically significant reactive systems are those based on halotriazines and vinylsulfones. alfa-chemistry.comspgprints.com
Halotriazine Systems: The synthesis of this compound begins with the condensation of 2,4-diaminobenzenesulfonic acid with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). worlddyevariety.comvulcanchem.com The chlorine atoms on the triazine ring are reactive and can undergo nucleophilic substitution with the hydroxyl groups of cellulosic fibers like cotton under alkaline conditions. alfa-chemistry.comvulcanchem.com The number and type of halogen atoms on the triazine ring influence the reactivity of the dye. researchgate.net For instance, monochlorotriazine (MCT) dyes are a common type. spgprints.com
Vinylsulfone Systems: Another major class of reactive groups is the vinylsulfone (VS) system. spgprints.com These are often introduced in a protected form, such as a 2-(sulfooxy)ethyl]sulfonyl group, which is then converted to the reactive vinylsulfone group under alkaline dyeing conditions through an elimination reaction. wikipedia.org The vinylsulfone group also reacts with the hydroxyl groups of cellulose (B213188) to form a stable ether linkage. mdpi.com While this compound itself is primarily described as a halotriazine-based dye, many modern reactive dyes are bifunctional, containing both a halotriazine and a vinylsulfone group to enhance fixation and efficiency. alfa-chemistry.comwikipedia.org
Novel Synthetic Approaches and Derivatization Strategies
Research in reactive dye chemistry continues to evolve, with a focus on improving performance, and addressing environmental concerns.
Computational Design of Related Compounds with Modified Environmental Behavior
Computational chemistry and quantitative structure-property relationship (QSPR) studies are emerging as powerful tools in the design of new reactive dyes with improved environmental profiles. mdpi.com By modeling the interaction between dye molecules and fibers, researchers can predict properties like affinity and reactivity. mdpi.com This allows for the targeted design of new dye structures that exhibit higher fixation rates, leading to less dye in wastewater effluent. mdpi.comdergipark.org.tr
For instance, computational methods can be used to understand how modifications to the dye's structure, such as the introduction of different functional groups, can influence its environmental impact. mdpi.comoaepublish.com The goal is to design dyes that react more efficiently with the fiber, reducing the amount of unreacted dye that needs to be washed out, which is a major source of pollution in the textile industry. mdpi.comdergipark.org.tr These computational approaches can accelerate the development of more sustainable dyeing processes. oaepublish.com
Structural Characterization of Synthesized this compound Compounds
Once synthesized, the structure of this compound and its analogs must be confirmed using various analytical techniques.
Spectroscopic Confirmation Techniques
A combination of spectroscopic methods is typically employed to elucidate the complex structure of reactive dyes.
UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the absorption maximum (λmax) of the dye, which is directly related to its color. For yellow dyes like Reactive Yellow 15, the λmax is around 415 nm. worldwidejournals.com The UV-Vis spectrum can confirm the presence of the chromophoric azo groups. worldwidejournals.comiwaponline.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the various functional groups present in the dye molecule. psu.edu Characteristic peaks can confirm the presence of the azo group (-N=N-), sulfonic acid groups (-SO3H), and the triazine ring. arabjchem.orgacs.org For example, the degradation of a reactive yellow dye can be monitored by the disappearance of characteristic peaks in the FT-IR spectrum. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of the dye, including the arrangement of protons and carbon atoms in the aromatic rings and other parts of the molecule. psu.eduarabjchem.org These techniques are invaluable for confirming the successful synthesis of the target compound.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized dye and can help to confirm its elemental composition. psu.edu
The following table provides a summary of the key intermediates and the final compound in the synthesis of this compound.
| Compound Name | Role in Synthesis |
| 2,4-Diaminobenzenesulfonic acid | Starting material, provides an amino group for condensation and another for diazotization. worlddyevariety.comvulcanchem.com |
| 2,4,6-Trichloro-1,3,5-triazine | Reactive moiety precursor, condenses with 2,4-diaminobenzenesulfonic acid. worlddyevariety.comvulcanchem.com |
| 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid | Coupling component, reacts with the diazonium salt to form the azo linkage. worlddyevariety.comvulcanchem.com |
| 1,2-Bis(4-amino-2-sulfophenyl)ethene | Used in a subsequent condensation step. worlddyevariety.com |
| This compound | Final product, a double azo reactive dye. worlddyevariety.com |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity. In the analysis of reactive dyes, MS provides crucial evidence for the successful synthesis of the target molecule.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable. For example, in studies involving the environmental degradation of textiles, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer has been used to characterize reactive dyes and their derivatives. rsc.org This technique allows for the identification of native dyes, such as Reactive Orange 35, and their hydrolysis products based on their exact mass measurements, which in turn allows for the proposal of molecular formulas. rsc.org Research on novel yellow reactive dyes containing a benzimidazolone group also confirms the use of mass spectrometry to verify the structures of the synthesized compounds. psu.edu
Table 1: Application of Mass Spectrometry in Reactive Dye Analysis
| Analytical Technique | Information Obtained | Application Example | Reference |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement, Molecular formula proposal | Identification of native dyes and their degradation products from dyed cotton fabrics. | rsc.org |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. This method is essential for confirming the structural integrity of reactive dyes and their analogs after synthesis.
The FTIR spectra of reactive dyes reveal characteristic absorption bands corresponding to their key structural features. Azo dyes, a class to which many reactive yellow dyes belong, are characterized by the presence of a double bond between two nitrogen atoms (-N=N-). acs.orgnih.gov Other significant groups include sulfonic acid groups, which are common in reactive dyes to ensure water solubility. acs.orgnih.gov
In the analysis of Reactive Yellow 145, an analog of this compound, a low-intensity O-H stretching vibration peak was observed around 3420 cm⁻¹, which was attributed to moisture absorption and partial ionization of the SO₃Na group. researchgate.net Further analysis of dye degradation products using FTIR has been shown to identify functional groups such as S=O, C-N, C-O, and O-H, confirming structural changes. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for Reactive Yellow Dye Analogs
| Wavenumber (cm⁻¹) | Vibration/Functional Group | Compound Example | Reference |
|---|---|---|---|
| ~3420 | O-H stretching | Reactive Yellow 145 | researchgate.net |
| ~1593 | O-C-O asymmetric vibration | GQD–TiO₂ Nanocomposite | acs.orgnih.gov |
| ~1416 | O-C-O symmetric vibration | GQD–TiO₂ Nanocomposite | acs.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an invaluable tool for unambiguous structural elucidation. Both ¹H NMR (proton) and ¹³C NMR are used to characterize reactive dyes. researchgate.net
Studies on yellow reactive dyes containing benzimidazolone groups have utilized proton NMR spectroscopy to confirm the final structures of the synthesized dyes. psu.edu Specific chemical shift data from ¹H NMR spectra allow for the assignment of protons to their respective positions within the molecule. For example, the analysis of a golden yellow reactive dye analog provided distinct signals corresponding to different proton environments. google.com The integration and splitting patterns of these signals offer further confirmation of the proposed structure.
Table 3: ¹H-NMR Spectroscopic Data for a Golden Yellow Reactive Dye Analog
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 3.38 | Triplet (t) | 2H | google.com |
| 3.50 | Triplet (t) | 2H | google.com |
| 3.60-3.75 | Multiplet (m) | 4H | google.com |
| 5.0 | Broad singlet (s) | 2 OH | google.com |
| 6.94 | Triplet (t) | NH | google.com |
| 7.08 | Doublet (d) | 1H | google.com |
| 7.78 | Multiplet (m) | 4H | google.com |
| 8.05 | Doublet of doublets (dd) | 1H | google.com |
Advanced Analytical Characterization Techniques for Reactive Yellow 35 and Its Transformation Products
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating the complex mixtures that often result from the degradation of dyes like Reactive Yellow 35. These methods allow for the isolation and detection of the parent dye, as well as its various transformation products.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection (e.g., UV-Vis, Diode Array Detection)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reactive dyes and their degradation byproducts. researchgate.netresearchgate.net When coupled with detectors like Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD), HPLC provides robust quantitative and qualitative data. The selection of the stationary phase, such as a C18 column, and the use of ion-pair reagents like tetrabutylammonium (B224687) bromide (TBAB), have been shown to provide optimal separation for reactive dyes. ncsu.edu
In studies involving the degradation of reactive dyes, HPLC analysis is crucial for monitoring the disappearance of the parent dye and the emergence of new peaks corresponding to degradation products. researchgate.netresearchgate.net For instance, the analysis of bis-dichlorotriazine (DCT) reactive dyes, which share structural similarities with other reactive dyes, demonstrated that HPLC can effectively separate isomers and monitor their distribution as a function of pH. ncsu.edu Gradient elution methods are often necessary to achieve the best separation of complex mixtures of dye intermediates. ncsu.edu The use of HPLC with DAD allows for the simultaneous acquisition of chromatograms at multiple wavelengths, which is particularly useful for identifying and tracking colored intermediates formed during degradation processes. sctunisie.orgnih.gov
| Peak | Retention Time (min) / %Area (pH 3) | Retention Time (min) / %Area (pH 4) | Retention Time (min) / %Area (pH 5) | Retention Time (min) / %Area (pH 6) |
| 1 | 1.02 / 14.0 | 1.02 / 43.9 | - | - |
| 2 | 1.15 / 17.8 | 1.14 / 7.84 | 1.12 / 17.7 | - |
| 3 | 1.30 / 18.4 | 1.31 / 47.8 | 1.31 / 78.2 | 1.32 / 37.8 |
| Data derived from studies on similar reactive dye intermediates. ncsu.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intermediate Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the structural elucidation of transformation products of this compound. wikipedia.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the identification of compounds based on their mass-to-charge ratio (m/z). wikipedia.org LC-MS/MS is particularly valuable for identifying non-colored intermediates that would be missed by UV-Vis detection.
In the analysis of dye degradation, LC-MS has been successfully used to identify a range of intermediate byproducts. For example, in the degradation of Reactive Yellow 160A, LC-MS analysis confirmed the breakdown of the dye into lower molecular weight intermediates. mdpi.com Similarly, studies on other azo dyes have utilized LC-MS/MS to propose detailed degradation pathways by identifying the various metabolites formed. nih.gov The high sensitivity and selectivity of LC-MS/MS make it an indispensable method for characterizing the complex chemical transformations that occur during dye degradation processes. mdpi.comcabidigitallibrary.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation By-Products
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile organic compounds that may be formed during the degradation of this compound. thermofisher.com This technique separates compounds in the gas phase and identifies them based on their mass spectra. thermofisher.com
During the breakdown of complex dye molecules, smaller, more volatile fragments can be produced. GC-MS analysis is critical for identifying these by-products. For instance, in the biodegradation of other azo dyes, GC-MS has been used to identify metabolites such as benzene, biphenyl, and naphthalene (B1677914) derivatives. researchgate.net In another study on Reactive Yellow-145, GC-MS analysis identified several degradation products, including 2-Cyclohexen-1-ol and 5-Nitroso-2,4,6-triaminopyrimidine, confirming the breakdown of the original dye structure. nih.gov The identification of these volatile compounds is essential for a complete understanding of the degradation mechanism and the potential environmental impact of the transformation products.
Spectroscopic Techniques for Functional Group and Structural Analysis
Spectroscopic methods provide valuable information about the chemical structure and functional groups present in this compound and its transformation products. These techniques are often used in conjunction with chromatographic methods to provide a comprehensive analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Reaction Progress Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of colored compounds like this compound. upi.eduijprajournal.com It is widely used to monitor the decolorization process during degradation studies by measuring the change in absorbance at the dye's maximum absorption wavelength (λmax). scielo.br The disappearance of the characteristic UV-Vis absorption peaks of the dye over time provides a direct measure of the degradation efficiency. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond and Functional Group Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and for observing changes in chemical bonding during degradation. nih.goviium.edu.my By analyzing the infrared spectrum, it is possible to detect the presence of specific bonds such as N=N (azo), S=O (sulfonate), C-N, and aromatic rings, which are characteristic of reactive azo dyes. researchgate.net
During the degradation of Reactive Yellow dyes, FTIR analysis can reveal the disappearance of peaks associated with the original dye structure and the appearance of new peaks corresponding to the transformation products. For example, in the biodegradation of Reactive Yellow-145, FTIR analysis showed the formation of new functional groups, including O-H, C-H, and N-H stretches, providing clear evidence of the dye's degradation. nih.gov Similarly, in the photocatalytic degradation of Reactive Yellow 160A, the disappearance of the characteristic bands of the dye in the treated samples' FTIR spectra confirmed the destruction of its structure. mdpi.com
| Wavenumber (cm⁻¹) | Functional Group Assignment (Untreated Dye) | Observation After Degradation | Reference |
| ~3422 | O-H and N-H stretching | Disappearance | mdpi.com |
| ~1595 | N=N stretching and C=C aromatic ring | Disappearance | mdpi.com |
| ~1396 | C=N vibrations | Disappearance | mdpi.com |
| ~1137 | SO₂ vibration | Disappearance | mdpi.com |
| ~1088 | C-S stretch | Disappearance | mdpi.com |
| ~1361 | O-H stretch | Appearance of new peak | nih.gov |
| ~1598 | N-H stretch | Appearance of new peak | nih.gov |
| Data derived from studies on similar reactive azo dyes. mdpi.comnih.gov |
Surface and Morphological Characterization of Adsorbents and Catalysts
Understanding the surface and morphology of materials used to adsorb or catalyze the degradation of this compound is fundamental to optimizing their performance. Techniques such as scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), X-ray diffraction (XRD), and atomic force microscopy (AFM) are instrumental in this characterization.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnification. In the context of this compound remediation, SEM is employed to examine the morphology of adsorbents and catalysts before and after the dye removal process. For instance, studies on activated carbon derived from various precursors, such as teff straw and Iraqi khestawy date palm seeds, have utilized SEM to reveal their porous and heterogeneous surface structures. dntb.gov.uarjpbcs.com These pores and cavities are crucial for the effective adsorption of dye molecules. rjpbcs.com The irregular texture and complex morphology observed in SEM images confirm the suitability of these materials as adsorbents. rjpbcs.com
Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, provides elemental analysis of the material's surface. bruker.comvaccoat.com This technique identifies the elemental composition and can confirm the presence of key elements in the adsorbent or catalyst, as well as the successful adsorption of the dye, which may contain elements like sulfur. bruker.comcellulosechemtechnol.ro For example, EDX analysis of Graphene Quantum Dot-incorporated TiO2 nanocomposites confirmed the presence of carbon, indicating the successful decoration of TiO2 with GQDs, which is crucial for their photocatalytic activity towards dyes like Reactive Yellow 145. acs.org
The combined use of SEM and EDX offers a comprehensive understanding of both the physical structure and elemental makeup of these materials, which are critical factors in their interaction with this compound.
X-ray Diffraction (XRD) for Crystalline Structure and Interlayer Spacing
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. It is used to identify the phases present in a catalyst or adsorbent and to assess changes in crystallinity or interlayer spacing that may occur during preparation or after interaction with this compound.
For example, in the study of Graphene Quantum Dot-incorporated TiO2 nanocomposites for the discoloration of Reactive Yellow 145, XRD patterns showed the characteristic diffraction peaks of anatase TiO2. acs.org The absence of new diffraction peaks for carbon in the GQD-TiO2 composite suggested a high dispersion of GQDs on the TiO2 surface without altering its fundamental crystalline structure. acs.org Similarly, XRD analysis of Teff Straw Activated Carbon (TSAC) revealed a largely amorphous structure with a few small crystalline peaks, a characteristic that is advantageous for adsorption processes. proquest.com
In research involving zeolite NaY modified with CTABr for the removal of Reactive Yellow BF-3R, XRD was used to confirm that the modification process did not compromise the zeolite's structure. rsdjournal.org Likewise, XRD analysis of Mg-Al layered double hydroxides used for the sorption of Remazol Yellow dyes confirmed the preservation of the layered structure after dye uptake, with only a change in the interlayer distance. researchgate.net
The data from XRD analysis is crucial for understanding how the crystalline nature of a material influences its performance in dye removal applications.
| Material | Reactive Dye | Key XRD Findings | Reference |
| Graphene Quantum Dot-incorporated TiO2 | Reactive Yellow 145 | Showed characteristic peaks of anatase TiO2; no new peaks for carbon, indicating high dispersion of GQDs. | acs.org |
| Teff Straw Activated Carbon (TSAC) | Reactive Yellow 145 | Revealed a predominantly amorphous structure with minor crystalline peaks, beneficial for adsorption. | proquest.com |
| CTABr modified Zeolite NaY | Reactive Yellow BF-3R | Confirmed that the modification process did not alter the fundamental zeolite structure. | rsdjournal.org |
| Calcined MgAl-CO3 Hydrotalcite | Remazol Yellow GR110 & RNL | The layered structure was maintained after dye adsorption, with changes only in the interlayer spacing. | researchgate.net |
| Marble Powder | Yellow Dye | Used to characterize the crystalline composition of the adsorbent material. | jmaterenvironsci.comscispace.com |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a surface with nanoscale resolution. nih.govsuffolk.edu This non-destructive technique is exceptionally useful for examining the fine surface features and roughness of adsorbents and catalysts, which can influence their interaction with dye molecules. nih.govafmworkshop.com AFM can be operated in various modes, including contact, non-contact, and tapping mode, to suit the sample being analyzed. mdpi.com
While direct AFM studies specifically on this compound are not prevalent in the provided search results, the technique's applicability is clear from its use in characterizing materials used in similar applications. mdpi.comresearchgate.net For instance, AFM has been used to analyze the surface morphology of materials after plasma exposure, revealing details about erosion and changes in surface roughness at the nanoscale. researchgate.net It can visualize surface textures and measure the dimensions of surface structures, providing insights that are complementary to SEM. afmworkshop.com The high-resolution, three-dimensional images produced by AFM can reveal subtle changes in surface topography after the adsorption of dye molecules, offering a deeper understanding of the adsorption mechanism. nih.gov
Thermal Analysis for Material Stability and Compositional Changes
Thermal analysis techniques are vital for evaluating the thermal stability and compositional changes of adsorbents and catalysts when subjected to heat. This is particularly important for understanding the material's robustness and for processes that involve regeneration at elevated temperatures.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of materials and to analyze their composition by observing mass loss at different temperatures, which can correspond to the loss of water, volatile compounds, or the decomposition of organic moieties.
In the context of dye removal, TGA has been used to characterize various adsorbents. For example, TGA of acerola core and its derived charcoals, used for adsorbing remazol golden yellow dye, showed different mass loss profiles, indicating changes in thermal stability due to the preparation method. ufsm.br The raw acerola core exhibited a more significant mass loss compared to its carbonized and activated counterparts. ufsm.br
Similarly, TGA of zeolite NaY and its CTABr-modified form, used for adsorbing Reactive Yellow BF-3R, revealed a significant mass loss between 25 and 250 °C, attributed to the removal of physisorbed water. rsdjournal.org The total mass loss for the as-synthesized zeolite NaY was 25.09%. rsdjournal.org TGA has also been applied to study the thermal decomposition of untreated and propionic acid-treated bagasse, an adsorbent for reactive dyes, and to assess the thermal stability of biochars from raphia taedigera seed. scirp.orgjresm.org
| Adsorbent Material | Key TGA Findings | Temperature Range of Major Mass Loss (°C) | Total Mass Loss (%) | Reference |
| Raw Acerola Core | Significant mass loss due to lack of high-temperature preparation. | - | ~83% | ufsm.br |
| As-synthesized Zeolite NaY | Mass loss corresponds to the elimination of physisorbed water. | 25 - 250 | 25.09% | rsdjournal.org |
| Coconut Mesocarp | Mass loss attributed to water, hemicellulose, cellulose (B213188), and lignin (B12514952) decomposition. | 100 - 360 | - | scielo.br |
| Untreated and Treated Bagasse | Used to compare the thermal decomposition profiles of the materials. | Up to 600 | - | scirp.org |
| Raphia Taedigera Seed Biochars | Revealed better thermal stability for activated biochars compared to the raw seed. | Max degradation at 380-425 | - | jresm.org |
Method Validation and Quality Assurance in Analytical Research
Method validation is a critical process in analytical research to ensure that a specific method is suitable for its intended purpose. europa.eu It provides a high degree of assurance that the method will consistently produce accurate and reliable results. wdh.ac.id This is particularly important when analyzing for trace amounts of substances like this compound in complex matrices.
The validation process involves evaluating several performance characteristics of the analytical method. nml.gov.nplcms.cz According to international guidelines, such as those from the International Conference on Harmonisation (ICH), these characteristics typically include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. europa.eu
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu This is often assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. europa.eu
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or coefficient of variation of a series of measurements. europa.eu
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. lcms.cz
For the analysis of Reactive Yellow dyes, method validation would typically apply to the analytical techniques used for their quantification, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. nml.gov.np For example, in the study of Reactive Yellow BF-3R adsorption by modified zeolite, while not explicitly detailed as a validation study, the generation of calibration curves and the kinetic analysis inherently involve aspects of method validation, such as establishing a linear response and ensuring reproducibility. rsdjournal.org Quality assurance in this research is maintained through practices like duplicating experiments and reporting mean values, with an observed maximum deviation of less than ±5%. scirp.org
Environmental Remediation Strategies for Reactive Yellow 35 Contamination
Adsorption and Biosorption Mechanisms
Adsorption has emerged as a promising and widely used technique for the removal of reactive dyes from aqueous solutions due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. nih.gov This section delves into the development of novel adsorbents, the underlying binding mechanisms, the optimization of process parameters, and the potential for adsorbent regeneration.
Development and Characterization of Novel Adsorbent Materials
The quest for cost-effective and efficient adsorbents has led to the investigation of various materials, including modified clays (B1170129), biochar, and hydrogel nanocomposites.
Modified Clays and Zeolites: Natural clays and zeolites are abundant and inexpensive, but their adsorption capacity for anionic dyes like Reactive Yellow 35 is often limited. To enhance their performance, surface modification is employed. For instance, zeolites have been modified with cationic surfactants like cetyltrimethylammonium bromide (CTABr) to improve the removal of reactive yellow dyes. rsdjournal.orgrsdjournal.org Characterization techniques such as X-ray diffraction (XRD) and Infrared spectroscopy (IR) have confirmed the successful incorporation of the surfactant onto the zeolite structure without altering its fundamental framework. rsdjournal.orgrsdjournal.org
Biochar and Agricultural Waste-Based Adsorbents: Agricultural byproducts and waste materials represent a sustainable and low-cost source for adsorbent production. Materials like teff straw have been converted into activated carbon and utilized for the removal of reactive dyes. dntb.gov.ua Characterization of such biosorbents often involves Scanning Electron Microscopy (SEM) to observe surface morphology, XRD to determine the crystalline or amorphous nature, and determination of the point of zero charge (pHpzc) to understand the surface charge characteristics at different pH values. dntb.gov.ua Other examples include adsorbents derived from Moringa oleifera leaves, which have been activated using acid and base treatments to enhance their porous structure and carbon content. d-nb.info
Hydrogel Nanocomposites: Hydrogels and their nanocomposites are also being explored for dye adsorption. For example, poly(2-aminophenyl disulfide)@silica gel (P2APDS@SiO2) has been synthesized as a hybrid adsorbent. mdpi.com Techniques like Transmission Electron Microscopy (TEM), Thermogravimetric Analysis (TGA), and Brunauer-Emmett-Teller (BET) analysis are used to characterize its structure, thermal stability, and surface area. mdpi.com
Table 1: Characterization of Novel Adsorbent Materials
| Adsorbent Material | Modification/Activation | Characterization Techniques | Key Findings |
|---|---|---|---|
| Zeolite NaY | Cetyltrimethylammonium bromide (CTABr) | XRD, IR, TG | Successful incorporation of CTABr without altering zeolite structure. rsdjournal.orgrsdjournal.org |
| Teff Straw | Activated Carbon | SEM, XRD, pHpzc | Amorphous, heterogeneous surface. dntb.gov.ua |
| Moringa oleifera Leaf | H2SO4 and NaOH impregnation | Elemental analysis, FT-IR, SEM, TGA, EDX | Acid activation created well-developed pores and high carbon content. d-nb.info |
| Poly(2-aminophenyl disulfide)@silica gel | In situ polymerization | XRD, TEM, TGA, FTIR, BET | Hybrid nanomaterial with potential for dye adsorption. mdpi.com |
Elucidation of Adsorption Binding Mechanisms
The removal of this compound and similar dyes from water through adsorption involves several binding mechanisms, which can act individually or in combination. These mechanisms are highly dependent on the chemical nature of both the adsorbent and the dye, as well as the solution conditions.
Electrostatic Interactions: This is a primary mechanism, especially for ionic dyes. The surface charge of the adsorbent, which is influenced by the solution's pH, plays a crucial role. For anionic dyes like this compound, adsorbents with a positive surface charge are more effective. For example, the protonation of amine groups in polyethylenimine (PEI) modified adsorbents at low pH creates positive sites that electrostatically attract the negatively charged sulfonate groups of the reactive dye. mdpi.com Similarly, the adsorption of Reactive Yellow 4 onto hydroxyapatite (B223615) derived from biowaste is attributed to the electrostatic interaction between the dye's functional groups and the apatite surface. acs.org
Hydrogen Bonding: This type of interaction can occur between functional groups on the adsorbent surface (e.g., hydroxyl, carboxyl groups) and the dye molecules.
Complexation: The formation of complexes between the dye molecules and the adsorbent surface can also contribute to the removal process. This is particularly relevant for adsorbents containing metal ions or specific functional groups capable of forming coordination bonds. The mechanism for Cu(II) uptake on some adsorbents has been attributed to complexation reactions involving hydroxyl groups on the adsorbent surface. mtu.edu.ng
Ion Exchange: In some cases, the dye ions can be exchanged with ions already present on the adsorbent surface. This is a common mechanism in adsorption by ion-exchange resins.
The adsorption process is often a combination of these mechanisms, including physical adsorption, chemical adsorption (chemisorption), and microprecipitation. researchgate.net The dominant mechanism can often be inferred from kinetic and isotherm studies. For instance, a good fit to the pseudo-second-order kinetic model often suggests that chemisorption is the rate-limiting step. mtu.edu.ngfrontiersin.org
Parametric Optimization of Adsorption Processes
The efficiency of the adsorption process for this compound is influenced by several operational parameters. Optimizing these parameters is crucial for maximizing dye removal.
pH: The pH of the solution is a critical factor as it affects the surface charge of the adsorbent and the ionization of the dye molecules. scirp.org For the adsorption of anionic reactive dyes, a lower pH is generally favorable as it leads to a more positively charged adsorbent surface, enhancing electrostatic attraction. mdpi.comrjpbcs.comgnest.org For example, the adsorption of Reactive Yellow 15 was found to be enhanced in an acidic environment (pH=2). nih.gov Conversely, at higher pH values, the adsorbent surface may become negatively charged, leading to electrostatic repulsion and decreased adsorption. rsdjournal.org
Temperature: Temperature can influence the adsorption process in various ways. An increase in temperature can enhance the diffusion rate of dye molecules and may increase the adsorption capacity if the process is endothermic. mdpi.commdpi.com Thermodynamic studies, by analyzing parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can determine if the adsorption is spontaneous and whether it is an endothermic or exothermic process. mdpi.com
Adsorbent Dosage: Generally, increasing the adsorbent dosage leads to a higher percentage of dye removal due to the increased availability of active sites. nih.gov However, the amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) may decrease.
Contact Time: The removal of dye increases with contact time until it reaches equilibrium, at which point the adsorbent becomes saturated. mdpi.com Kinetic studies are performed to determine the equilibrium time and to understand the rate of the adsorption process.
Initial Concentration: The initial dye concentration provides the driving force for the adsorption process. An increase in the initial concentration generally leads to an increase in the adsorption capacity until the active sites on the adsorbent are saturated. mdpi.com
Agitation Speed: The agitation speed influences the formation of the external boundary layer and the diffusion of dye molecules from the bulk solution to the adsorbent surface. rsc.org Increasing the stirring rate can enhance the mass transfer and lead to a faster adsorption rate.
Table 2: Optimal Conditions for Reactive Yellow Adsorption
| Adsorbent | Reactive Dye | Optimal pH | Optimal Temperature (°C) | Key Finding |
|---|---|---|---|---|
| LF/AgNPs | Reactive Yellow 15 | 2 | 25 | Highest adsorption capacity reached 97.76 mg/g. nih.gov |
| PEI/PVC-CF | Reactive Yellow 2 | 2 | 25-45 | Adsorption was spontaneous and endothermic. mdpi.com |
| Ureolytic mixed microorganism culture | Reactive Yellow 145 | 2 | 20 | Removal efficiency of 84.5% was achieved. gnest.org |
| PEI/APTES-MWCNTs | Reactive Yellow 2 | - | 15-35 | Adsorption process was spontaneous and endothermic. mdpi.com |
Regeneration and Reusability Studies of Adsorbents
For an adsorption process to be economically viable and sustainable, the regeneration and reuse of the adsorbent are critical. researchgate.net Regeneration involves desorbing the adsorbed dye, thereby restoring the adsorbent's capacity for subsequent cycles.
Eluents for Desorption: The choice of eluent depends on the nature of the adsorption mechanism. For dyes bound through electrostatic interactions, altering the pH can be an effective regeneration strategy. rsc.org For instance, using a basic solution like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO3) can deprotonate the adsorbent surface, causing the release of the anionic dye. mdpi.com In a study on the removal of Reactive Yellow 2, a 1.0 M NaHCO3 solution was found to be an efficient eluent. mdpi.com
Reusability Cycles: The effectiveness of the regeneration process is evaluated by conducting multiple adsorption-desorption cycles. The adsorbent's capacity may slightly decrease after each cycle. For example, the adsorption capacity of a polyethylenimine/polyvinyl chloride cross-linked fiber for Reactive Yellow 2 decreased by only 5% after several cycles. mdpi.com
Thermal and Other Methods: Besides chemical regeneration, thermal methods can also be employed, although they can sometimes damage the adsorbent structure. rsc.org The regeneration of a surfactant-modified zeolite column used for Reactive Yellow 176 removal was significantly improved by increasing the temperature of the eluent solution. acs.org
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (·OH). doi.org AOPs are particularly effective for treating complex and recalcitrant organic compounds like reactive dyes, which are often resistant to conventional treatment methods. atlantis-press.com
Heterogeneous Photocatalysis
Heterogeneous photocatalysis is a prominent AOP that utilizes a semiconductor photocatalyst, typically a metal oxide, to generate reactive oxygen species upon irradiation with light of a suitable wavelength.
TiO2-based Systems: Titanium dioxide (TiO2) is the most widely used photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity. researchgate.net In the TiO2/UV/H2O2 process, UV radiation excites the TiO2, generating electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive hydroxyl radicals (·OH) and superoxide (B77818) radicals (O2·−), which then degrade the dye molecules. The addition of hydrogen peroxide (H2O2) can further enhance the process by providing an additional source of ·OH radicals. researchgate.net Studies on the degradation of reactive yellow dyes have shown high decolorization rates using TiO2-based systems, with the process often following pseudo-first-order kinetics. researchgate.net The efficiency of these systems can be influenced by factors such as catalyst loading, pH, and the presence of other substances in the water. nih.govscirp.org
Graphene Quantum Dot Composites: To improve the photocatalytic efficiency of TiO2, especially under visible light, it can be combined with other materials like graphene quantum dots (GQDs). acs.org GQDs can act as sensitizers, absorbing visible light and transferring electrons to the conduction band of TiO2, which enhances the generation of reactive oxygen species. acs.org A nanocomposite of GQD–TiO2 has demonstrated high efficiency in the discoloration of Reactive Yellow 145 under visible light, with superoxide radicals (O2•−) identified as the major contributor to the degradation process. acs.org
SnO2 and Other Metal Oxides: Other metal oxides like tin dioxide (SnO2) are also being investigated as photocatalysts. While not as common as TiO2, they can exhibit photocatalytic activity for the degradation of organic dyes. The comparison of different AOPs for the degradation of Reactive Yellow 17 showed that heterogeneous photocatalysis was a highly effective method, achieving complete dye removal in a relatively short time. researchgate.net
Table 3: Performance of Heterogeneous Photocatalysis for Reactive Yellow Dye Degradation
| Photocatalyst | Reactive Dye | Light Source | Key Findings |
|---|---|---|---|
| TiO2/H2O2 | Reactive Yellow | UV | Achieved 98.8% decolorization; degradation follows pseudo-first-order kinetics. researchgate.net |
| Graphene Quantum Dot–TiO2 | Reactive Yellow 145 | Visible Light | 99.3% discoloration in 30 minutes; O2•− is the major reactive species. acs.org |
| Iron containing TiO2 | Reactive Yellow 84 | UV/Ultrasound | Sonication enhanced decolorization efficiency to 97.5% in 30 minutes. nih.gov |
| Various catalysts | Reactive Yellow 17 | - | Heterogeneous photocatalysis showed complete dye removal within 30 minutes. researchgate.net |
Fenton and Photo-Fenton Oxidation Systems (e.g., Fe2+/H2O2)
The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that have demonstrated effectiveness in the decolorization and degradation of reactive dyes, including Reactive Yellow 145 (a closely related dye often studied). asianpubs.org These methods utilize the generation of highly reactive hydroxyl radicals (•OH) to break down the complex dye molecules. asianpubs.orgscispace.com The core of the Fenton process is the reaction between ferrous ions (Fe2+) and hydrogen peroxide (H2O2) under acidic conditions. scispace.com
The photo-Fenton process enhances the degradation rate by incorporating ultraviolet (UV) or visible light, which accelerates the regeneration of Fe2+ from ferric ions (Fe3+) and promotes the photolysis of H2O2 to generate additional hydroxyl radicals. asianpubs.orgscispace.com Studies have shown that the photo-Fenton process is generally more efficient than the Fenton process alone for dye decolorization. For instance, in the degradation of Reactive Yellow 145, the photo-Fenton process achieved 97.8% decolorization within 30 minutes under optimal conditions, compared to 91.4% for the standard Fenton process. asianpubs.org However, a notable difference was observed in Chemical Oxygen Demand (COD) removal, where the Fenton process showed a higher reduction (52.27%) compared to the photo-Fenton process (38.63%). asianpubs.org
The efficiency of both processes is heavily influenced by several operational parameters, including pH, the initial concentrations of Fe2+ and H2O2, temperature, and light intensity in the case of the photo-Fenton process. asianpubs.org For the degradation of Reactive Yellow 145, optimal conditions were identified at a pH of 3, a Fe2+ concentration of 3.5 x 10-5 M, and an H2O2 concentration of 0.005 M for a 0.005% dye solution. asianpubs.org The degradation of another reactive dye, Reactive Yellow 86, was also found to be highly dependent on these parameters, following first-order kinetics. derpharmachemica.com The use of solar light has been shown to be an effective and sustainable light source for the photo-Fenton process, demonstrating high levels of color, COD, and Total Organic Carbon (TOC) removal for mixtures of reactive dyes. researchgate.net
Table 1: Comparison of Fenton and Photo-Fenton Processes for Reactive Yellow 145 Degradation
| Process | Decolorization Efficiency (30 min) | COD Removal | Optimal pH | Optimal Fe2+ Concentration | Optimal H2O2 Concentration |
|---|---|---|---|---|---|
| Fenton | 91.4% asianpubs.org | 52.27% asianpubs.org | 3 asianpubs.org | 3.5 x 10-5 M asianpubs.org | 0.005 M asianpubs.org |
| Photo-Fenton | 97.8% asianpubs.org | 38.63% asianpubs.org | 3 asianpubs.org | 3.5 x 10-5 M asianpubs.org | 0.005 M asianpubs.org |
Ozonation and Peroxone Processes (O3/H2O2)
Ozonation (O3) and peroxone (O3/H2O2) processes are other effective AOPs for treating textile wastewater containing reactive dyes. doi.org Ozonation involves the direct application of ozone, a powerful oxidizing agent, to break down the chromophoric groups of the dye molecules, leading to decolorization. pjoes.com However, ozone can be selective in its reactions. researchgate.net
The peroxone process enhances the oxidative power by adding hydrogen peroxide (H2O2) to the ozonated water. cedengineering.com This addition accelerates the decomposition of ozone, leading to an increased generation of highly reactive hydroxyl radicals (•OH). researchgate.netcedengineering.com These radicals are much more reactive and less selective than molecular ozone, resulting in a more efficient degradation of a wider range of organic pollutants. pjoes.comcedengineering.com While the peroxone process has a shorter-lived ozone residual, the enhanced oxidation by hydroxyl radicals often outweighs the reduction in direct ozone oxidation. cedengineering.com
The effectiveness of these processes is influenced by factors such as pH, ozone dosage, and the concentration of H2O2. doi.orgpjoes.com Higher pH levels generally favor the decomposition of ozone and the formation of hydroxyl radicals, which can lead to higher color and COD removal. doi.orgpjoes.com For example, in the treatment of a reactive red dye, the peroxone process demonstrated independence from a light source, making it suitable for turbid waters. doi.org In a study on Direct Red 80, ozonation at pH 12 achieved 99% color removal. austinpublishinggroup.com The combination of ozonation with other processes, such as UV irradiation (O3/UV), has also been shown to significantly enhance decolorization efficiency. pjoes.com
Radiation-Induced Degradation (e.g., Gamma Radiation)
Gamma radiation is an advanced oxidation process that utilizes ionizing radiation to degrade persistent organic pollutants like reactive dyes. jcsp.org.pk The primary mechanism involves the radiolysis of water, which generates highly reactive species, including hydrated electrons (e-aq), hydrogen atoms (•H), and hydroxyl radicals (•OH). jcsp.org.pk These species, particularly the hydroxyl radical, are powerful oxidizing agents that can effectively break down the complex molecular structure of dyes, leading to decolorization and mineralization. jcsp.org.pkmdpi.com
The efficiency of gamma radiation-induced degradation is dependent on the absorbed radiation dose. jcsp.org.pk Studies have shown that complete decolorization and significant reduction in Chemical Oxygen Demand (COD) can be achieved. For instance, complete decolorization of Reactive Violet 1 was achieved at an absorbed dose of 5 kGy. jcsp.org.pk
The degradation process can be further enhanced by the addition of hydrogen peroxide (H2O2). mdpi.com H2O2 acts as a source of additional hydroxyl radicals upon interaction with gamma radiation, thereby increasing the degradation efficiency. In a study on Reactive Yellow 18, the addition of H2O2 significantly increased the degradation, with 99% removal achieved at a gamma radiation dose of 20 kGy and an H2O2 concentration of 0.6 mL. mdpi.com The degradation process often results in the formation of lower molecular weight by-products, such as organic acids. mdpi.com
Ultrasonic Degradation (Sonolysis)
Ultrasonic degradation, or sonolysis, is an advanced oxidation process that utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in an aqueous solution. ugm.ac.id The formation, growth, and collapse of these cavitation bubbles create localized hot spots with extremely high temperatures (around 5000 K) and pressures (up to 500 atm). dergipark.org.tr These extreme conditions lead to the pyrolytic decomposition of water molecules, generating highly reactive hydroxyl radicals (•OH) and hydrogen atoms (•H), which can then degrade organic pollutants like this compound. dergipark.org.trbiotechrep.ir
The effectiveness of sonolysis is influenced by several factors, including ultrasonic frequency, power, and the initial concentration of the dye. scispace.com Research on a reactive yellow dye demonstrated that a frequency of 130 kHz and a power of 500 W were most effective for maximum degradation over a 120-minute treatment time. scispace.com Increasing the initial dye concentration can sometimes lead to a lower degradation rate due to the "inner filter effect," where dye molecules absorb some of the ultrasonic energy, reducing the generation of hydroxyl radicals. ugm.ac.id
Sonolysis can be combined with other AOPs to create a synergistic effect and enhance degradation. For example, the combination of sonolysis and photolysis (sono-photolysis) has been shown to be more effective than either process alone due to the increased production of hydroxyl radicals from the photolysis of H2O2 formed during sonolysis. ugm.ac.id Similarly, persulfate-assisted sonocatalysis has demonstrated significant TOC removal for Reactive Yellow 145. dergipark.org.tr
Table 2: Effect of Frequency and Power on Reactive Yellow Dye Removal (120 min treatment)
| Frequency (kHz) | Power (W) | Initial Dye Concentration (mg/L) | Removal Amount (mg/L) |
|---|---|---|---|
| 130 | 500 | 1 | 0.91 scispace.com |
| 130 | 500 | 2 | 1.80 scispace.com |
| 130 | 500 | 3 | 2.67 scispace.com |
| 130 | 500 | 4 | 3.40 scispace.com |
| 130 | 500 | 5 | 4.05 scispace.com |
| 42 | 155 | 2 | 0.96 scispace.com |
| 42 | 155 | 5 | 1.25 scispace.com |
| 35 | 500 | 2 | 0.64 scispace.com |
| 35 | 500 | 5 | 0.70 scispace.com |
Persulfate Activation Processes (e.g., UV-activated, Fe2+-activated)
Persulfate (PS)-based advanced oxidation processes are gaining attention for the remediation of water contaminated with refractory organic pollutants like reactive dyes. deswater.com These processes rely on the activation of persulfate (S2O8^2-) or peroxymonosulfate (B1194676) (PMS) to generate powerful sulfate (B86663) radicals (SO4•−), which have a high oxidation potential (2.6 V). deswater.comnih.gov Sulfate radicals possess a longer half-life compared to hydroxyl radicals, allowing for greater contact time with target molecules. deswater.com
Activation of persulfate can be achieved through various methods, including heat, ultraviolet (UV) radiation, and transition metals like ferrous ions (Fe^2+). deswater.comnih.gov
Heat-activated persulfate: This method involves heating the persulfate solution to break the peroxide bond and generate sulfate radicals. deswater.com Studies on Reactive Black 5 have shown that at 60°C, with a dye-to-persulfate ratio of 1/500 and 1/1000, ≥99% color removal and 99% mineralization were achieved. deswater.com
Fe^2+-activated persulfate: The use of ferrous ions to activate persulfate is analogous to the Fenton process. core.ac.uk This method has been shown to be highly effective for the decolorization of reactive azo dyes. For instance, the PS/Fe^0 system achieved 98% color removal of Remazol Golden Yellow within 20 minutes. core.ac.uk
UV-activated persulfate: UV irradiation can effectively activate persulfate to generate sulfate radicals for the degradation of organic compounds. deswater.com
Persulfate-assisted sonocatalysis: The combination of ultrasound with persulfate and a catalyst has been shown to be effective. A study on Reactive Yellow 145 using a (Mn0.37Fe0.63)2O3 catalyst and persulfate achieved 92.98% TOC removal after 5 hours. dergipark.org.tr
The efficiency of these processes is influenced by factors such as the concentration of persulfate, the type and concentration of the activator, pH, and temperature. deswater.comcore.ac.uk
Optimization of AOP Parameters (e.g., catalyst loading, oxidant concentration, pH, irradiation intensity, reaction time)
The efficiency of Advanced Oxidation Processes (AOPs) for the degradation of this compound and similar dyes is critically dependent on the optimization of various operational parameters. asianpubs.orgscispace.com The interplay of these factors determines the rate and extent of dye removal.
Key Parameters for Optimization:
pH: The pH of the solution is a crucial parameter, particularly for Fenton and Fenton-like processes. scispace.com For the degradation of Reactive Yellow 145 using Fenton and photo-Fenton methods, the optimal pH was found to be 3. asianpubs.org In ozonation, higher pH values can enhance the formation of hydroxyl radicals, leading to increased degradation. pjoes.com For sonolysis, the optimal pH can vary depending on the specific dye, with acidic conditions sometimes favoring degradation. mdpi.com
Oxidant Concentration: The concentration of oxidants like hydrogen peroxide (H2O2) and persulfate is a key factor. asianpubs.orgscispace.com For Reactive Yellow 145, an optimal H2O2 concentration of 0.005 M was identified for the Fenton process. asianpubs.org Overdosing the oxidant can have a detrimental effect, as excess H2O2 can act as a scavenger of hydroxyl radicals, reducing the degradation efficiency. derpharmachemica.comtsijournals.com
Catalyst Loading: In heterogeneous photocatalysis and Fenton-like processes, the amount of catalyst is important. For the photo-Fenton degradation of Reactive Yellow 145, the optimal Fe2+ concentration was 3.5 × 10^-5 M. asianpubs.org Increasing the catalyst loading beyond an optimal point may not lead to a proportional increase in degradation and can even be detrimental due to light scattering effects or radical scavenging. asianpubs.org
Irradiation Intensity: In photo-assisted AOPs like photo-Fenton and photocatalysis, the intensity of UV or visible light directly influences the rate of radical generation. asianpubs.org For the photo-Fenton degradation of Reactive Yellow 145, increasing the light intensity from 500 to 2000 Lux resulted in increased decolorization efficiency. asianpubs.org
Reaction Time: The duration of the treatment process is a significant factor. scispace.com For the sonochemical degradation of a reactive yellow dye, a treatment time of 120 minutes was found to be most effective. scispace.com In the photocatalytic degradation of Reactive Yellow 145, 99.8% discoloration was achieved within the first 30 minutes of visible light irradiation. nih.govacs.org
Initial Dye Concentration: The initial concentration of the dye can affect the degradation rate. Generally, a higher initial dye concentration leads to a decrease in the degradation rate, as the number of reactive species generated may not be sufficient to degrade the larger number of dye molecules. derpharmachemica.comugm.ac.id
Table 3: Optimized Parameters for Degradation of Reactive Yellow Dyes using Various AOPs
| AOP | Dye | Optimized Parameter | Value/Condition | Reference |
|---|---|---|---|---|
| Photo-Fenton | Reactive Yellow 145 | pH | 3 | asianpubs.org |
| Photo-Fenton | Reactive Yellow 145 | Fe2+ Concentration | 3.5 x 10-5 M | asianpubs.org |
| Photo-Fenton | Reactive Yellow 145 | H2O2 Concentration | 0.005 M | asianpubs.org |
| UV/H2O2 | Reactive Yellow 145 | pH | 3 | scispace.com |
| UV/H2O2 | Reactive Yellow 145 | H2O2 Concentration | 5% by weight | scispace.com |
| Sonolysis | Reactive Yellow | Frequency | 130 kHz | scispace.com |
| Sonolysis | Reactive Yellow | Power | 500 W | scispace.com |
| Photocatalysis (GQD-TiO2) | Reactive Yellow 145 | Reaction Time | 30 min | nih.govacs.org |
| Heat-activated Persulfate | Reactive Black 5 | Temperature | 60°C | deswater.com |
Biological Degradation and Bioremediation Approaches
Biological degradation offers an environmentally friendly and cost-effective alternative for the treatment of textile effluents containing reactive dyes like this compound. This approach utilizes the metabolic capabilities of microorganisms, including bacteria, fungi, and algae, to decolorize and degrade dye molecules. ijcmas.com
The primary mechanism of bacterial degradation of azo dyes involves the enzymatic cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions by enzymes called azoreductases. nih.govfrontiersin.org This cleavage breaks down the chromophore, leading to decolorization and the formation of aromatic amines, which can be further mineralized under aerobic conditions. Several bacterial species, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and various Pseudomonas and Aeromonas species, have been identified as effective in the biosorption and biodegradation of reactive dyes. ijcmas.com A bacterial consortium of E. asburiae and E. cloacae demonstrated 98.78% decolorization of Reactive Yellow-145 at a concentration of 500 mg/L under optimized conditions (35°C, pH 7.0) within 12 hours. nih.gov
Fungi, particularly white-rot fungi, are also potent degraders of a wide range of dyes due to their production of extracellular lignin-modifying enzymes such as laccase, lignin (B12514952) peroxidase, and manganese peroxidase. cabidigitallibrary.org These enzymes have a non-specific action and can degrade complex organic compounds. Aspergillus and Penicillium species have shown the ability to decolorize reactive dyes, with Aspergillus flavus achieving 68% decolorization of a reactive yellow dye. cabidigitallibrary.org
Actinomycetes, such as Nocardiopsis and Streptomyces species, are another group of microorganisms capable of degrading reactive dyes. researchgate.net They produce enzymes like laccase, lignin peroxidase, and tyrosinase that contribute to the degradation process. researchgate.net
Algae also possess the ability to both biosorb and biodegrade reactive dyes. Their high surface area and binding affinity make them effective biosorbents. ijcmas.com Some algae species can also produce azoreductase enzymes to break down azo dyes. ijcmas.com
The efficiency of biological degradation is influenced by several factors, including pH, temperature, dye concentration, and the presence of co-substrates. Optimization of these parameters is crucial for achieving maximum decolorization and degradation. For example, Nocardiopsis sp. showed maximum decolorization of a reactive orange dye at pH 8 and a temperature of 35°C. researchgate.net
Table 4: Microorganisms Involved in the Bioremediation of Reactive Dyes
| Microorganism Type | Genera | Degradation Mechanism | Target Dyes |
|---|---|---|---|
| Bacteria | Escherichia, Enterobacter, Bacillus, Staphylococcus, Pseudomonas, Aeromonas | Azoreductase enzyme action, Biosorption | Reactive Yellow-145, other reactive dyes ijcmas.comnih.gov |
| Fungi | Aspergillus, Penicillium, Trametes | Extracellular enzymes (Laccase, Peroxidases), Biosorption | Reactive Yellow, Reactive Red, Turquouse cabidigitallibrary.org |
| Actinomycetes | Nocardiopsis, Streptomyces | Laccase, Lignin peroxidase, Tyrosinase, Biosorption | Reactive Yellow, Azo dyes researchgate.net |
| Algae | Spirogyra, Chlorella, Oscillatoria | Biosorption, Azoreductase enzyme action | Reactive Yellow 22, other reactive dyes ijcmas.com |
Optimization of Bioremediation Conditions (e.g., pH, temperature, carbon sources, aeration)
Integrated and Hybrid Treatment Systems
Combining different treatment methods can often lead to more effective and complete removal of reactive dyes from wastewater.
Integrated systems that couple biological treatment with physical or chemical methods can overcome the limitations of individual processes. iwaponline.com For instance, a hybrid system combining adsorption with activated carbon followed by microfiltration has been used to completely remove reactive dyes, including a reactive yellow dye. researchgate.net
Another approach involves combining biological and chemical oxidation processes. The initial biological treatment can break down the complex dye structure, making the resulting by-products more amenable to subsequent chemical oxidation by processes like ozonation or Fenton treatment. derpharmachemica.com Conversely, a chemical pre-treatment can enhance the biodegradability of the dye for a subsequent biological step. Coupled anaerobic-aerobic biological systems are also highly effective, where the initial anaerobic stage decolorize the dye by breaking the azo bond, and the subsequent aerobic stage degrades the resulting aromatic amines. mdpi.com
Kinetic and Mechanistic Investigations of Reactive Yellow 35 Transformation Processes
Reaction Kinetics Modeling
The degradation and adsorption of Reactive Yellow 35 are often analyzed using kinetic models to determine the rate at which these processes occur. The pseudo-first-order and pseudo-second-order models are among the most commonly applied.
The pseudo-first-order model suggests that the rate of reaction is dependent on the concentration of one of the reactants, while the pseudo-second-order model implies that the rate is dependent on the concentration of two reactants. In the context of dye removal, the pseudo-second-order model often provides a better fit for experimental data, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. scientiaplena.org.brpjoes.com
For instance, in the degradation of Reactive Yellow 17 using an S2O82−/Fe2+ process, the Behnajady-Modirshahla-Ghanbery (BMG) kinetics model showed a higher correlation coefficient (~0.99) compared to the first-order (~0.83) and second-order (~0.96) models, suggesting it best described the degradation process. elsevier.es Similarly, the adsorption of Reactive Yellow 2 by polyethylenimine/polyvinyl chloride cross-linked fiber (PEI/PVC-CF) was well-described by the pseudo-second-order model. mdpi.com The photocatalytic degradation of Reactive Yellow dye using H2O2/TiO2/UV techniques has been shown to follow pseudo-first-order kinetics. uobaghdad.edu.iq
Table 1: Comparison of Kinetic Models for Reactive Dye Transformation
| Dye | Treatment Process | Best Fit Kinetic Model | Reference |
| Reactive Yellow 17 | S2O82−/Fe2+ | BMG Model | elsevier.es |
| Reactive Yellow 2 | Adsorption by PEI/PVC-CF | Pseudo-Second-Order | mdpi.com |
| Reactive Yellow Dye | H2O2/TiO2/UV | Pseudo-First-Order | uobaghdad.edu.iq |
| Reactive Yellow 4G-BF-200% | Adsorption on smectite clays (B1170129) | Pseudo-Second-Order | scientiaplena.org.br |
| Reactive Yellow 176 | Adsorption on Al-based waterworks sludge | Pseudo-Second-Order | pjoes.com |
Adsorption Isotherm Modeling
Adsorption isotherms are fundamental to describing how a dye like this compound interacts with a solid surface at a constant temperature. Several models, including the Langmuir, Freundlich, BET, and Liu models, are used to analyze the equilibrium data of adsorption.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. rsc.org The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface. rsc.org The Brunauer-Emmett-Teller (BET) theory extends the Langmuir model to multilayer adsorption. The Liu isotherm model is a three-parameter model that can describe a wide range of adsorption behaviors.
Studies have shown that the adsorption of various reactive dyes, including those similar to this compound, often fits the Langmuir model well, suggesting a monolayer adsorption process. mdpi.comtlr-journal.com For example, the adsorption of Reactive Yellow 2 onto PEI/PVC-CF was best described by the Langmuir model, with a maximum predicted uptake of 820.6 mg/g at pH 2.0 and 25 °C. mdpi.com In another study, the adsorption of Remazol Red RR and Remazol Yellow RR on chitosan-treated cotton fabric also followed the Langmuir isotherm. tlr-journal.com However, the adsorption of Reactive Yellow 176 onto Al-based waterworks sludge was better matched by the Freundlich isotherm model. pjoes.com
Table 2: Adsorption Isotherm Model Parameters for Reactive Dyes
| Dye | Adsorbent | Best Fit Isotherm Model | Maximum Adsorption Capacity (mg/g) | Reference |
| Reactive Yellow 2 | PEI/PVC-CF | Langmuir | 820.6 (predicted) | mdpi.com |
| Remazol Yellow RR | Chitosan-treated cotton | Langmuir | 0.1122 | tlr-journal.com |
| Reactive Yellow 176 | Al-based waterworks sludge | Freundlich | Not Applicable | pjoes.com |
| Reactive Yellow 18 | Biomass and immobilized Yarrowia lipolytica | Langmuir | 81 (biomass), 59 (immobilized cells) | nih.gov |
Thermodynamic Characterization of Adsorption and Degradation Phenomena
Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insight into the spontaneity, heat changes, and randomness of adsorption and degradation processes.
A negative ΔG° indicates a spontaneous process. nih.govaidic.it A positive ΔH° suggests the process is endothermic, meaning it requires heat, while a negative ΔH° indicates an exothermic process that releases heat. nih.govaidic.it A positive ΔS° points to an increase in randomness at the solid-liquid interface during the process. nih.govaidic.it
For the biosorption of a reactive yellow dye using malt (B15192052) bagasse, the process was found to be spontaneous, endothermic (ΔH° = 13.3822 kJ mol-1), and accompanied by an increase in disorder (ΔS° = 0.0468 kJ mol-1 K-1). aidic.it Similarly, the adsorption of Reactive Yellow 2 onto PEI/PVC-CF was determined to be a spontaneous and endothermic process. mdpi.com The biodegradation of Reactive Black 5 by Bacillus albus DD1 was found to be endothermic with a positive enthalpy change. iwaponline.com
Table 3: Thermodynamic Parameters for Reactive Dye Transformation
| Dye | Process | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (kJ/mol·K) | Nature of Process | Reference |
| Reactive Yellow Dye | Biosorption by malt bagasse | -874.15 to -1818.24 | 13.3822 | 0.0468 | Spontaneous, Endothermic | aidic.it |
| Reactive Yellow 2 | Adsorption by PEI/PVC-CF | Negative | Positive | Positive | Spontaneous, Endothermic | mdpi.com |
| Reactive Black 5 | Biodegradation by Bacillus albus DD1 | - | +30.79 | -0.1 | Endothermic | iwaponline.com |
| Reactive Yellow 18 | Adsorption by biomass and immobilized cells | Negative | Positive | Positive | Spontaneous, Endothermic | nih.gov |
Elucidation of Degradation Pathways and Identification of Intermediate Species
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC) are employed to identify these intermediates. frontiersin.orgmdpi.comiwaponline.com
For instance, the biodegradation of Reactive Yellow F3R by Lysinibacillus sphaericus MTCC 9523 involves the cleavage of the azo bond by azoreductase, leading to the formation of aromatic amines. frontiersin.org These intermediates are then further broken down into smaller molecules like benzene, aniline, and various triazine derivatives. frontiersin.org Similarly, the degradation of Reactive Yellow 18 through gamma radiation in the presence of hydrogen peroxide leads to the formation of low-molecular-weight by-products, including organic acids, confirming the breakdown of the dye's complex structure. mdpi.com
Role of Reactive Oxygen Species (ROS) in Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are highly effective for degrading recalcitrant organic pollutants like this compound. These processes rely on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−). mdpi.complos.orgmdpi.com
Hydroxyl radicals (•OH) are powerful, non-selective oxidizing agents that can attack and break down the chromophoric structure of the dye, leading to decolorization and mineralization. mdpi.commdpi.com They are generated in various AOPs, including Fenton and photo-Fenton processes, ozonation, and photocatalysis using materials like TiO2. uobaghdad.edu.iqiwaponline.com
The efficiency of AOPs is directly linked to the production rate and concentration of these ROS. For example, in the degradation of Reactive Yellow 18, the presence of H2O2 enhances the generation of •OH radicals during gamma radiation, leading to more efficient degradation. mdpi.com
Computational Chemistry and Predictive Modeling for Reactive Yellow 35 Systems
Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the Reactive Yellow 35 molecule. frontiersin.org These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived. wavefun.com By optimizing the molecular geometry of this compound, researchers can calculate various electronic and structural descriptors that govern its reactivity and spectral properties. frontiersin.org
The synthesis of this compound reportedly involves the condensation of 2,4-diaminobenzenesulfonic acid with 2,4,6-trichloro-1,3,5-triazine, followed by diazotization and coupling with 2,5-bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. vulcanchem.com This complex structure, with its azo group chromophore, triazine reactive ring, and multiple sulfonate groups, can be modeled to predict its behavior.
Key molecular properties and reactivity indices for dyes are routinely calculated using quantum chemical methods. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for instance, provides information about the molecule's electron-donating and accepting capabilities, which is crucial for predicting its reactivity and electronic transitions responsible for its color.
| Hydration Energy | Predicts the energy released upon dissolving in water, indicating water solubility. frontiersin.org | DFT with a solvent model (e.g., IEFPCM) |
These calculations are instrumental in predicting how this compound will interact with other molecules, such as the hydroxyl groups on cellulose (B213188) fibers, and how it might be susceptible to degradation under various environmental conditions.
Molecular Dynamics Simulations of Dye-Material Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. escholarship.org For this compound, MD simulations provide atomic-level insights into its interaction with substrates, primarily cellulosic fibers like cotton. These simulations can model the entire dyeing process, from the initial adsorption of the dye onto the fiber surface to the formation of covalent bonds. mdpi.com
In a typical MD simulation of a dye-fiber system, the dye molecule and a model of the material (e.g., a cellulose surface) are placed in a simulation box, often solvated with water molecules to replicate aqueous dyeing conditions. researchgate.net The interactions between all atoms are governed by a force field, which is a set of parameters that defines the potential energy of the system. By simulating the trajectory of the atoms, MD can reveal the preferred binding orientations, interaction energies, and the influence of process variables like temperature and pH on the dye-uptake mechanism. researchgate.netdntb.gov.ua
Table 2: Insights from Molecular Dynamics Simulations of Dye-Cellulose Systems
| Simulation Output | Research Finding | Implication for Dyeing Process |
|---|---|---|
| Interaction Energy | Quantifies the strength of binding between the dye and the fiber surface. researchgate.net | Predicts dye substantivity and affinity for the fiber. |
| Binding Conformation | Determines the optimal orientation of the dye molecule on the cellulose surface. | Explains how the dye positions itself for covalent bond formation. |
| Radial Distribution Function (RDF) | Shows the probability of finding dye atoms at a certain distance from fiber atoms. researchgate.net | Identifies key interaction sites, such as hydrogen bonding between sulfonate groups and hydroxyl groups. |
| Diffusion Coefficient | Measures the rate at which the dye moves through the solution to the fiber surface. | Helps optimize mixing and transport phenomena in the dyebath. |
| Role of Water and Ions | Elucidates the role of the solvent and electrolytes in mediating the dye-fiber interaction. | Informs the required salt concentration and liquor ratio for efficient dyeing. |
By understanding these interactions at a molecular level, dyeing processes can be optimized for higher fixation efficiency, leading to reduced dye wastage and a lower environmental burden.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Transformation Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the structural or property descriptors of a chemical with its biological activity or environmental fate. frontiersin.org For this compound, QSAR modeling is a critical tool for predicting its potential environmental impact without extensive and costly experimental testing. ecetoc.org These models can predict key endpoints such as biodegradability, toxicity to aquatic organisms, and potential for bioaccumulation. europa.eursc.org
The development of a QSAR model involves several steps:
Data Collection: Gathering reliable experimental data for a set of structurally similar dyes for the endpoint of interest (e.g., ready biodegradability). europa.eu
Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., geometric, electronic, physicochemical) for each dye using quantum chemical methods. frontiersin.org
Model Building: Using statistical methods like multiple linear regression to build a mathematical equation linking the most relevant descriptors to the observed activity. frontiersin.org
Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its reliability. nih.gov
Table 3: Common Descriptors and Endpoints in QSAR Models for Dyes
| Endpoint | Commonly Used Molecular Descriptors | Environmental Significance |
|---|---|---|
| Biodegradation | Molecular weight, number of specific functional groups, frontier molecular orbital energies. europa.eu | Predicts the persistence of the dye in the environment. |
| Aquatic Toxicity (e.g., to fish) | Octanol-water partition coefficient (logP), molecular volume, polarizability. ecetoc.org | Assesses the potential harm to aquatic ecosystems. |
| Adsorption to Sludge | logP, hydration energy, surface area. | Predicts the dye's removal during wastewater treatment. |
| Photodegradation | HOMO-LUMO gap, absorption spectrum maxima (λmax). | Estimates the dye's stability when exposed to sunlight in surface waters. |
By applying a validated QSAR model, the environmental profile of this compound can be estimated, providing valuable information for risk assessment and regulatory purposes. ecetoc.org
Cheminformatics Approaches for Design and Screening of Related Compounds
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. rjpbcs.com In the context of reactive dyes, cheminformatics tools are used to design new dyes with improved properties (e.g., higher fixation, better fastness) and to screen virtual libraries of compounds for more environmentally benign alternatives to existing dyes like this compound. acs.orgresearchgate.net
A key concept in cheminformatics is the "similar property principle," which states that structurally similar molecules are likely to have similar properties. rjpbcs.com Using this principle, researchers can perform similarity searches on large chemical databases to identify analogs of this compound. acs.org These analogs can then be evaluated in silico for their predicted properties, such as color, toxicity, and biodegradability, using QSAR and quantum chemical methods. This virtual screening approach drastically reduces the number of compounds that need to be synthesized and tested experimentally, making the design process more efficient and sustainable. acs.orgresearchgate.net
Table 4: Applications of Cheminformatics in Reactive Dye Development
| Cheminformatics Task | Description | Objective |
|---|---|---|
| Database Curation | Assembling and standardizing databases of dye structures and their experimental properties. researchgate.net | To create high-quality datasets for model building. |
| Similarity Searching | Identifying molecules in a database that are structurally similar to a query molecule (e.g., this compound). acs.org | To find potential alternatives or analogs. |
| Virtual Screening | Computationally filtering large libraries of compounds to identify those with a desired set of properties. neovarsity.org | To prioritize promising new dye candidates for synthesis. |
| De Novo Design | Using algorithms to generate novel molecular structures that fit a predefined set of property constraints. | To invent entirely new dye scaffolds with superior performance. |
| Structure-Property Modeling | Developing models that link structural fragments or fingerprints directly to properties like color fastness or mutagenicity. researchgate.net | To enable rapid prediction of performance and safety. |
Through these methods, the vast chemical space can be explored to find next-generation reactive dyes that maintain the desired coloration properties of this compound while possessing a more favorable environmental and toxicological profile.
Development of Predictive Models for Remediation Performance and Optimization
The removal of reactive dyes like this compound from textile effluents is a significant environmental challenge. Predictive models, particularly those based on artificial intelligence (AI) and machine learning, are increasingly being developed to optimize remediation processes such as adsorption and advanced oxidation. tandfonline.commdpi.com
Artificial Neural Networks (ANNs) are a type of machine learning model inspired by the human brain that can learn complex, non-linear relationships between a set of input variables and an output. researchgate.net In dye remediation, an ANN can be trained on experimental data to predict the dye removal efficiency based on various operational parameters.
Table 5: Components of an ANN Model for Predicting Dye Remediation
| Model Component | Description | Examples for this compound Remediation |
|---|---|---|
| Input Variables (Neurons) | The operational parameters that influence the remediation process. mdpi.com | Initial dye concentration, adsorbent dosage, pH, temperature, contact time. mdpi.com |
| Hidden Layers | Layers of neurons between the input and output that process the information. | The model architecture is optimized during training. |
| Output Variable (Neuron) | The predicted outcome of the process. | Percentage of dye removal or final dye concentration. researchgate.net |
| Training Algorithm | The method used to adjust the model's internal weights based on the training data. | Backpropagation is a common algorithm. |
| Validation Metrics | Statistical measures used to assess the model's accuracy. | Coefficient of determination (R²), Mean Squared Error (MSE). mdpi.com |
Once trained and validated, these ANN models can accurately predict the optimal conditions required to achieve the maximum removal of this compound, thereby improving the efficiency of wastewater treatment plants and minimizing operational costs. tandfonline.comresearchgate.net
Future Research Directions and Unaddressed Challenges in Reactive Yellow 35 Research
Development of Sustainable, Energy-Efficient, and Economically Viable Treatment Technologies
Current methods for treating dye-laden wastewater, including that containing RY35, often involve physical or chemical processes that are energy-intensive and can produce secondary pollutants. iwaponline.com The high operational costs associated with these technologies also limit their economic viability for many industries. hcplive.com Consequently, a primary focus of future research is the development of sustainable, energy-efficient, and economically sound treatment solutions.
A promising area of investigation is the use of advanced oxidation processes (AOPs) powered by renewable energy. iwaponline.com For instance, solar-driven photocatalysis using catalysts like titanium dioxide (TiO2) offers a potentially greener alternative to traditional AOPs that rely on energy-consuming UV lamps. pwr.edu.plresearchgate.net Another avenue is the enhancement of biological treatment methods. While biological processes using microorganisms show promise, they are often hampered by slow degradation rates and sensitivity to the harsh conditions of industrial wastewater. iwaponline.com Future work should focus on developing robust microbial consortia or enzymatic systems with high specificity and efficiency for degrading RY35. mdpi.com
Furthermore, the economic feasibility of any new technology is crucial for its adoption. Research into the regeneration and reuse of treatment materials, such as adsorbents, can significantly reduce operational costs. wrc.org.za Exploring the potential for water and salt recovery from treated effluents for reuse in the dyeing process also presents a significant economic incentive. wrc.org.za The development of technologies that not only treat the wastewater but also offer resource recovery will be key to creating truly sustainable solutions. nih.gov
Investigation of Long-Term Environmental Fate and Ecological Impacts of Reactive Yellow 35 and its By-Products
A significant knowledge gap exists concerning the long-term environmental fate and ecological consequences of RY35 and its degradation by-products. Reactive dyes are known for their persistence in the environment, and their breakdown can lead to the formation of harmful substances. iwaponline.com The azo bonds in dyes like RY35 can cleave under anaerobic conditions, potentially forming carcinogenic and mutagenic aromatic amines. iwaponline.comscispace.com
Future research must prioritize comprehensive studies to understand the complete degradation pathways of RY35 in various environmental compartments, including water and sediment. canada.ca This includes identifying the intermediate and final by-products and assessing their toxicity. The potential for bioaccumulation of RY35 and its derivatives in aquatic organisms is another critical area that requires further investigation. elsevier.es
Long-term ecotoxicological studies are necessary to evaluate the chronic effects of low-level exposure to RY35 and its by-products on aquatic ecosystems. core.ac.uk These studies should encompass a range of organisms to understand the broader ecological impact. The data generated will be vital for establishing safe discharge limits and developing accurate environmental risk assessments.
Research on Advanced Materials for Enhanced Remediation Efficacy and Selectivity
The development of advanced materials with superior performance is central to improving RY35 remediation. Conventional adsorbents like activated carbon, while widely used, often have limitations in terms of adsorption capacity and selectivity. iwaponline.com
Current research is exploring a new generation of materials with enhanced properties:
Nanomaterials: Nanoparticles, such as titanium dioxide (TiO2) and various nanocomposites, offer a high surface area and reactivity for both adsorption and catalytic degradation of dyes. pwr.edu.plbibliotekanauki.pl
Bio-based Adsorbents: The use of low-cost, sustainable, and biodegradable materials derived from agricultural waste is gaining traction. researchgate.net These materials can be chemically modified to enhance their affinity for reactive dyes.
Hydrogel Nanocomposites: Hydrogel-based nanocomposites have demonstrated high adsorption capacities for reactive yellow dyes. ajchem-a.com
Future research should aim to design materials with high selectivity for RY35, enabling its removal from complex industrial wastewater containing multiple contaminants. iwaponline.com Improving the durability and reusability of these advanced materials is also a key challenge to ensure their practical and economic viability.
Integration of Artificial Intelligence and Machine Learning in Process Optimization and Novel Material Design
The complexity of wastewater treatment processes and the vast array of potential remediation materials make traditional experimental approaches time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate innovation in this field. jetir.orgnih.gov
AI and ML can be applied to:
Process Optimization: By analyzing large datasets from experiments, ML models can predict the performance of treatment processes under different conditions, such as pH, temperature, and catalyst dosage. numberanalytics.comyoutube.com This allows for the rapid identification of optimal parameters to maximize dye removal while minimizing costs and energy consumption. jetir.org
Novel Material Design: AI can be used to screen vast libraries of potential materials and predict their effectiveness for RY35 remediation. jetir.orgresearchgate.net This computational approach can guide the synthesis of new, high-performance materials with tailored properties.
The success of AI and ML models is heavily dependent on the availability of large, high-quality datasets. Therefore, a concerted effort is needed to generate and share comprehensive experimental data to train and validate these predictive models. nih.gov
Addressing Scale-Up Challenges for Industrial Application of Laboratory Findings and Technologies
A major hurdle in bringing new wastewater treatment technologies to market is the difficulty of scaling up promising laboratory results to an industrial level. ieabioenergy.com Processes that perform well under controlled lab conditions often face significant challenges when implemented in real-world industrial settings. nih.gov
Key scale-up challenges include:
Maintaining Performance: The efficiency of many treatment processes can decrease significantly at a larger scale due to issues with mixing, mass transfer, and reaction kinetics. mdpi.com
Cost and Complexity: The cost of materials and the complexity of operating advanced systems can be prohibitive for large-scale applications. mdpi.com
Wastewater Variability: Real industrial effluents are often complex mixtures of dyes, salts, and other chemicals that can interfere with treatment performance. wrc.org.za
System Durability: The long-term stability and robustness of the technology under continuous operation in harsh industrial environments is a critical factor. ieabioenergy.com
To bridge the gap between lab and industry, future research must include pilot-scale studies that use real industrial wastewater. mdpi.com These studies are essential for evaluating the technical feasibility, economic viability, and operational challenges of new technologies before full-scale deployment. Stronger collaboration between academic researchers and industry partners is crucial to ensure that research efforts are directed towards developing practical and scalable solutions.
Q & A
Q. How can machine learning models improve the prediction of this compound’s environmental toxicity using limited experimental data?
- Methodological Answer: Train models on hybrid datasets combining experimental toxicity assays (e.g., Daphnia magna LC50) and computational descriptors (e.g., QSAR parameters). Use transfer learning to adapt models trained on analogous dyes. Validate predictions with iterative lab testing, prioritizing high-uncertainty predictions for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
